8-Chlorotheophylline
Overview
Description
8-Chlorotheophylline, also known as 1,3-dimethyl-8-chloroxanthine, is a stimulant drug belonging to the xanthine chemical class. It exhibits physiological effects similar to caffeine. The stimulant properties of this compound help counteract the drowsiness caused by diphenhydramine .
Mechanism of Action
Target of Action
The primary target of 8-Chlorotheophylline is the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes, such as energy transfer — as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) — as well as signal transduction as cyclic adenosine monophosphate (cAMP).
Mode of Action
This compound acts as an antagonist to the adenosine receptor . It blocks the adenosine receptor, preventing adenosine from binding to its receptor. This blockade results in a decrease in neuronal firing, causing an increase in excitation .
Biochemical Pathways
By blocking the adenosine receptor, this compound affects the biochemical pathways involving adenosine. Adenosine typically causes a decrease in neuronal firing, so the blockade of the adenosine receptor by this compound causes the reverse effect, resulting in excitation .
Pharmacokinetics
It is known that the compound is used in combination with diphenhydramine as the antiemetic drug dimenhydrinate . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The blockade of the adenosine receptor by this compound results in a number of effects, including nervousness, restlessness, insomnia, headache, and nausea . These effects are primarily attributed to its ability to block the adenosine receptor .
Biochemical Analysis
Biochemical Properties
As a xanthine derivative, it is likely to interact with various enzymes and proteins involved in purine metabolism
Cellular Effects
Given its similarity to caffeine, it may influence cell function by modulating adenosine receptors and cyclic AMP levels . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 8-Chlorotheophylline is not well defined. As a xanthine derivative, it may exert its effects at the molecular level through interactions with adenosine receptors and inhibition of phosphodiesterase enzymes . This could lead to increased levels of cyclic AMP and changes in gene expression .
Metabolic Pathways
This compound is likely to be involved in purine metabolism, given its structural similarity to other xanthines . It may interact with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Chlorotheophylline can be synthesized using theophylline as the starting material. The synthesis involves chlorination at the 8th position of theophylline using N-chlorosuccinimide as the chlorinating agent. This method avoids the use of highly toxic reagents and organic solvents, making it more environmentally friendly . The reaction conditions typically involve heating the mixture to 50-80°C and maintaining the temperature while introducing the chlorinating agent .
Industrial Production Methods: In industrial settings, this compound is produced by chlorinating theophylline or caffeine. One method involves using sulfur oxychloride and chlorine gas in a nitrobenzene solution, followed by hydrolysis and crystallization . Another method uses N-chlorosuccinimide as the chlorinating agent, which is more environmentally friendly and yields a high-purity product .
Chemical Reactions Analysis
Types of Reactions: 8-Chlorotheophylline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other groups.
Oxidation Reactions: It can react with oxidizing agents like m-chloroperbenzoic acid to form corresponding oxirane derivatives.
Common Reagents and Conditions:
Chlorinating Agents: N-chlorosuccinimide, chlorine gas.
Oxidizing Agents: m-chloroperbenzoic acid.
Solvents: Nitrobenzene, aqueous sodium hydroxide.
Major Products:
Oxazolo[2,3-f]purinium System: Formed by reaction with 1,3-dichloropropan-2-ol.
Oxirane Derivatives: Formed by oxidation with m-chloroperbenzoic acid.
Scientific Research Applications
8-Chlorotheophylline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to form various derivatives.
Biology: Studied for its stimulant properties and interactions with adenosine receptors.
Industry: Used as a binding agent to form stable salts of pharmaceutical drugs.
Comparison with Similar Compounds
Caffeine: Another xanthine stimulant with similar physiological effects.
Theophylline: A xanthine derivative used in respiratory diseases like asthma.
Theobromine: Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness of 8-Chlorotheophylline: this compound is unique due to its specific use in combination with diphenhydramine to form dimenhydrinate. This combination leverages the stimulant properties of this compound to counteract the sedative effects of diphenhydramine, making it effective in treating motion sickness without causing significant drowsiness .
Properties
IUPAC Name |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIGNEOBDRVTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5043764 | |
Record name | 8-Chlorotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
8-chlorotheophylline produces a number of effects including nervousness, restlessness, insomnia, headache, and nausea, which are primarily attributed to its ability to block the adenosine receptor. Because adenosine causes a decrease in neuronal firing, blockade of the adenosine receptor causes the reverse effect resulting in excitation. | |
Record name | 8-chlorotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
85-18-7 | |
Record name | 8-Chlorotheophylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-18-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 8-Chlorotheophylline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085187 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-chlorotheophylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 8-Chlorotheophylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 8-Chlorotheophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5043764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-chlorotheophylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-Chlorotheophylline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE2UA340FM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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